Neopentyl glycol diacetate

Description

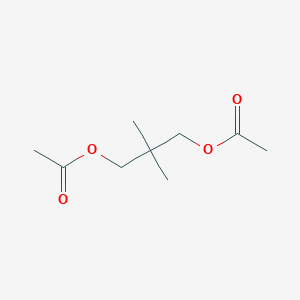

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-acetyloxy-2,2-dimethylpropyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-7(10)12-5-9(3,4)6-13-8(2)11/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFGZCTVZNNVLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C)(C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50158641 | |

| Record name | Neopentyl glycol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13431-57-7 | |

| Record name | 1,3-Propanediol, 2,2-dimethyl-, 1,3-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13431-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neopentyl glycol diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neopentyl glycol diacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2,2-dimethyl-, 1,3-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neopentyl glycol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-acetyloxy-2,2-dimethylpropyl) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.261.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOPENTYL GLYCOL DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78L90CO7ZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Neopentyl Glycol Diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyl glycol diacetate (NPGDA) is a diester valued for its chemical stability, low volatility, and excellent performance as a plasticizer, solvent, and intermediate in the synthesis of coatings, inks, and resins. Its unique gem-dimethyl structure imparts significant thermal and hydrolytic stability. This technical guide provides an in-depth overview of the synthesis of this compound via direct esterification, detailed experimental protocols, and a comprehensive guide to its characterization using modern analytical techniques.

Synthesis of this compound

The primary industrial route for producing this compound is the direct esterification of neopentyl glycol (NPG) with either acetic acid or acetic anhydride. The reaction with acetic acid is a reversible equilibrium-limited process, necessitating the removal of water to drive the reaction towards the product.

Reaction Scheme:

Various catalysts can be employed to accelerate the reaction rate, including homogeneous acid catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA), as well as heterogeneous solid acid catalysts such as acidic ion-exchange resins. An alternative approach is "self-catalysis," which utilizes a large excess of acetic acid to drive the reaction without an additional catalyst.

Synthesis Parameters and Yields

The efficiency of this compound synthesis is highly dependent on the chosen catalyst, reactant molar ratio, temperature, and reaction time. The following table summarizes various reported conditions.

| Catalyst | Reactant Ratio (Acid:Glycol) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Self-Catalyzed | 8:1 | 100-110 | 20-22 | ~95 | [1] |

| Sulfuric Acid | 2:1 | 145 | 4.5 | ~90 | [2] |

| p-TSA | >2:1 | 135-140 | Not Specified | High | [1] |

| Acidic Ion-Exchange Resin | >2:1 | Elevated | 4-5 | High | [3] |

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a general laboratory-scale procedure for the synthesis of this compound using p-toluenesulfonic acid as a catalyst.

Materials:

-

Neopentyl Glycol (NPG)

-

Glacial Acetic Acid

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Toluene (or other suitable azeotroping agent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Thermometer or thermocouple

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Setup: Assemble the three-neck flask with a heating mantle, magnetic stirrer, Dean-Stark trap (pre-filled with toluene), and a reflux condenser.

-

Charging Reactants: To the flask, add neopentyl glycol (1.0 mol), acetic acid (2.2 mol, 10% molar excess), toluene (approx. 150 mL), and p-TSA (0.01-0.02 mol, 1-2 mol% relative to NPG).

-

Reaction: Heat the mixture to reflux (typically 110-140°C, depending on the solvent). The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitoring: Continue the reaction until the theoretical amount of water (2.0 mol) has been collected, indicating the reaction is complete. This can take several hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the toluene solvent using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation to obtain the final, high-purity product.

-

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Neopentyl Glycol Diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl glycol diacetate (CAS No. 13431-57-7) is a diester of neopentyl glycol and acetic acid. It is a colorless, odorless liquid with applications in various industries, including coatings, adhesives, and as a non-phthalate plasticizer.[1] Its unique chemical structure, characterized by a quaternary carbon atom at the center of the neopentyl group, imparts notable properties such as high thermal and hydrolytic stability. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and visual representations of key processes and relationships.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its application in various formulations and for process design.

| Property | Value | Units | Reference |

| Molecular Formula | C₉H₁₆O₄ | [2] | |

| Molecular Weight | 188.22 | g/mol | [2] |

| Appearance | Colorless, odorless liquid | [3] | |

| Density (at 20°C) | ~1.0127 | g/cm³ | |

| Boiling Point | ~219.3 | °C | |

| Melting Point | ~-10 | °C | |

| Vapor Pressure (at 20°C) | ~0.06 | hPa | |

| Refractive Index (n20/D) | ~1.434 | [4] | |

| Solubility | Poor in water | [5] |

Chemical Properties

The chemical properties of this compound are largely defined by its ester functional groups and the sterically hindered neopentyl core.

| Property | Description | Reference |

| Reactivity | The ester groups are the primary sites of reactivity, susceptible to hydrolysis under acidic or basic conditions, although the neopentyl structure provides significant steric hindrance, enhancing hydrolytic stability compared to less hindered esters. | [1] |

| Thermal Stability | The neopentyl structure contributes to high thermal stability, making it suitable for applications requiring heat resistance. | [1] |

| Compatibility | It exhibits good compatibility with a range of other chemicals, facilitating its use in various blends and formulations.[3] | |

| Crosslinking Potential | While the diacetate itself is not typically used for crosslinking, the related compound, neopentyl glycol diacrylate, possesses dual acrylate groups that are highly reactive and used in photopolymerization and UV-curing processes to form robust polymeric networks.[1][6] |

Spectral Information

Spectroscopic data is essential for the identification and characterization of this compound.

| Technique | Key Features | Reference |

| ¹³C NMR | Spectral data is available for the characterization of the carbon skeleton. | [2] |

| Mass Spectrometry (GC-MS) | The NIST library entry for this compound shows a primary peak (m/z) at 43. | [2] |

| Infrared (IR) Spectroscopy | The FTIR spectrum would show characteristic ester carbonyl (C=O) stretching vibrations. The technique used for analysis is often as a layer between KBr plates. | [2] |

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound are outlined below.

Determination of Boiling Point (Adapted from ASTM D1120)

This method covers the determination of the equilibrium boiling point of a liquid at atmospheric pressure.

Apparatus:

-

100-mL round-bottom, short-neck, heat-resistant glass flask.

-

Water-cooled reflux condenser.

-

Calibrated partial immersion thermometer or thermocouple.

-

Electric heating mantle.

-

Boiling stones (e.g., silicon carbide).

Procedure:

-

Add 60 mL of the this compound sample to the 100-mL flask.[7]

-

Add a few boiling stones to the flask to ensure smooth boiling.[3]

-

Assemble the apparatus with the flask in the heating mantle and the condenser attached vertically.

-

Insert the thermometer or thermocouple so that the sensing element is centered in the flask, approximately 6.5 mm from the bottom.[7]

-

Apply heat to the flask and adjust the heating rate to achieve a steady reflux.

-

Allow the sample to boil under equilibrium conditions.

-

Record the temperature of the liquid when it becomes constant. This is the observed boiling point.

-

Correct the observed boiling point for any deviation in atmospheric pressure from standard pressure.

Determination of Density (Adapted from OECD Guideline 109)

This guideline describes several methods for determining the density of liquids. The oscillating densitometer method is suitable for liquids with a viscosity below 5 Pa·s.

Apparatus:

-

Oscillating densitometer with a calibrated U-tube.

-

Constant temperature bath.

-

Syringe for sample injection.

Procedure:

-

Calibrate the oscillating densitometer with two substances of known density (e.g., dry air and degassed, bi-distilled water).

-

Set the constant temperature bath to the desired measurement temperature (e.g., 20°C).

-

Inject the this compound sample into the U-tube of the densitometer, ensuring no air bubbles are present.

-

Allow the sample to reach thermal equilibrium.

-

Measure the oscillation period of the U-tube containing the sample.

-

The instrument's software will calculate the density of the sample based on the calibration data and the measured oscillation period.

-

Perform at least two independent measurements.

Determination of Refractive Index (Adapted from ASTM D1218)

This method is for the measurement of the refractive index of transparent liquids.

Apparatus:

-

Calibrated Abbe-type refractometer.

-

Constant temperature bath to circulate water through the refractometer prisms.

-

Light source (e.g., sodium D-line at 589.3 nm).

Procedure:

-

Calibrate the refractometer using a reference liquid with a known refractive index.

-

Set the temperature of the circulating water bath to the desired measurement temperature (e.g., 20°C) and allow the refractometer prisms to equilibrate.

-

Apply a small drop of the this compound sample to the surface of the lower prism.[1]

-

Close the prisms and ensure the liquid sample completely covers the prism surface without any air bubbles.

-

Adjust the refractometer to bring the boundary line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.

-

Perform multiple readings and average the results.

-

Clean the prisms thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth after the measurement.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography with a flame ionization detector (GC-FID) is a common method for assessing the purity of this compound.

Apparatus and Conditions (Typical):

-

Gas Chromatograph: Equipped with a flame ionization detector (FID).

-

Column: A polar capillary column, such as one with a modified polyethylene glycol phase (e.g., SPB-1000), is suitable for separating polar compounds like esters and glycols.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Temperatures:

-

Injector: 250°C

-

Detector: 280°C

-

Oven: A temperature-programmed ramp, for example, starting at 60°C, holding for 2 minutes, then ramping at 10°C/min to 250°C, and holding for 5 minutes.

-

-

Injection: Split injection with a defined split ratio.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent like ethyl acetate. For quantitative analysis, an internal standard can be added.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition: Record the chromatogram.

-

Analysis: Identify the peak corresponding to this compound based on its retention time (determined by running a pure standard). The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Structural Analysis by FTIR and NMR Spectroscopy

5.5.1 Fourier-Transform Infrared (FTIR) Spectroscopy

Procedure (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a single drop of this compound onto the ATR crystal, ensuring it covers the crystal surface.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

5.5.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure (¹H NMR):

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-25 mg for ¹H NMR) into a clean, dry vial.

-

Add a deuterated solvent (e.g., 0.6-0.7 mL of chloroform-d, CDCl₃) to dissolve the sample. For quantitative NMR (qNMR), a known amount of an internal standard can be added.

-

Transfer the solution to a clean NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse width, relaxation delay).

-

Data Processing: Process the acquired data (e.g., Fourier transform, phase correction, baseline correction). The resulting spectrum is integrated to determine the relative number of protons corresponding to each signal.

Visualizations

Synthesis of this compound

The primary industrial route for producing this compound is the direct esterification of neopentyl glycol with acetic acid, often using an acid catalyst.

Caption: Workflow for the synthesis of this compound.

Gas Chromatography (GC) Analysis Workflow

A typical workflow for the purity analysis of this compound using gas chromatography.

Caption: Workflow for GC analysis of this compound.

Structure-Property Relationship

The molecular structure of this compound is directly related to its key properties.

Caption: Relationship between structure and properties of this compound.

References

A Technical Guide to Neopentyl Glycol Diacetate: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on neopentyl glycol diacetate, covering its chemical identity, synthesis, and emerging applications in the field of drug development. The content is structured to offer researchers and scientists a detailed understanding of this compound, from its fundamental properties to its potential in advanced therapeutic systems.

Core Chemical Data

This compound is the diester of neopentyl glycol and acetic acid. Key identifying information is summarized in the table below.

| Property | Value |

| CAS Number | 13431-57-7 |

| IUPAC Name | (3-acetyloxy-2,2-dimethylpropyl) acetate |

| Molecular Formula | C₉H₁₆O₄ |

| Molecular Weight | 188.22 g/mol |

Synthesis of this compound: An Experimental Protocol

The primary method for synthesizing this compound is through the direct esterification of neopentyl glycol with acetic acid. This reaction can be catalyzed by a strong acid or proceed under self-catalysis with an excess of acetic acid.[1]

Materials:

-

Neopentyl glycol

-

Glacial acetic acid

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Anhydrous sodium sulfate

-

5% aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

-

Rotary evaporator

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine neopentyl glycol and a molar excess of glacial acetic acid.[1] For catalyzed reactions, add a catalytic amount of p-toluenesulfonic acid.[2] Toluene can be added to facilitate the removal of water via azeotropic distillation.[1]

-

Esterification: Heat the reaction mixture to reflux with continuous stirring. The optimal temperature is typically between 100-110°C.[1] The reaction time can range from several hours to over 20 hours, depending on the catalytic conditions.[1] Monitor the reaction progress by thin-layer chromatography or by observing the amount of water collected.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst and excess acetic acid, and finally with brine.[3] Separate the organic layer after each wash.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate.[4] Filter to remove the drying agent. Remove the solvent (and any remaining toluene) using a rotary evaporator.

-

Purification: The crude this compound is then purified by vacuum distillation to obtain the final product with high purity.[1][2] Subsequent filtration and drying steps can be employed to ensure the removal of any residual impurities and moisture.[2]

Applications in Drug Development

While research on this compound in drug development is emerging, its structural analog, neopentyl glycol diacrylate, has shown promise in the creation of novel drug delivery systems. Specifically, neopentyl glycol-based polymers are being investigated for gene delivery applications.[5]

A study has demonstrated the synthesis of poly(beta-amino ester) (PBAE) nanoparticles using a neopentyl glycol diacrylate derivative. These nanoparticles have been evaluated as potential non-viral vectors for gene delivery. The neopentyl glycol component is thought to enhance the solubility and biocompatibility of the nanoparticles. The cationic nature of the polymer allows for electrostatic interactions with nucleic acids, facilitating the formation of complexes that can transfect cells.[5]

Visualizations

Synthesis Workflow for this compound

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship in a Gene Delivery System

Caption: Logical flow of a neopentyl glycol-based polymer in a gene delivery system.

References

- 1. Kinetic regularities of neopentyl glycol esterification with acetic and 2-ethylhexanoic acids | Chicheva | Fine Chemical Technologies [finechem-mirea.ru]

- 2. jiuanchemical.com [jiuanchemical.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Neopentyl Glycol Diacetate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of neopentyl glycol diacetate in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, the underlying chemical principles, and detailed experimental protocols to enable researchers to determine precise solubility parameters for their specific applications.

Introduction to this compound

This compound is the diester formed from neopentyl glycol and acetic acid. Its chemical structure, characterized by a sterically hindered neopentyl core and two acetate groups, significantly influences its physical and chemical properties, including its solubility. Understanding its solubility is crucial for a wide range of applications, including in coatings, adhesives, inks, and as a non-phthalate plasticizer.

Qualitative Solubility of this compound

Based on general principles of "like dissolves like" and available qualitative information, the expected solubility of this compound in various common laboratory solvents is summarized below. It is anticipated to be soluble in many organic solvents. One source suggests it can be used in water-based coatings, which implies some level of compatibility or dispersibility in aqueous systems, although high solubility is unlikely. The solubility of the related compound, neopentyl glycol diacrylate, is described as "poor" in water.

Table 1: Qualitative Solubility of this compound

| Solvent | Chemical Class | Polarity | Expected Solubility |

| Water | Protic | High | Low / Poor |

| Methanol | Protic Alcohol | High | Soluble |

| Ethanol | Protic Alcohol | High | Soluble |

| Acetone | Ketone | Polar Aprotic | Soluble |

| Ethyl Acetate | Ester | Polar Aprotic | Soluble |

| Dichloromethane (DCM) | Halogenated | Polar Aprotic | Soluble |

| Chloroform | Halogenated | Polar Aprotic | Soluble |

| Toluene | Aromatic Hydrocarbon | Nonpolar | Soluble |

| Hexane | Aliphatic Hydrocarbon | Nonpolar | Soluble |

Note: "Soluble" indicates that the compound is likely to dissolve to a significant extent, but quantitative determination is recommended for specific concentrations.

Experimental Protocols for Determining Solubility

For applications requiring precise concentrations, experimental determination of solubility is essential. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

3.1. Visual Method for Preliminary Assessment

This method provides a rapid, qualitative or semi-quantitative assessment of solubility.

Methodology:

-

Add a small, known amount (e.g., 10 mg) of this compound to a test tube.

-

Incrementally add a specific volume (e.g., 0.1 mL) of the chosen solvent to the test tube.

-

After each addition, vortex or shake the test tube vigorously for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solute.

-

Continue adding the solvent incrementally until the solute is completely dissolved.

-

The approximate solubility can be calculated based on the total volume of solvent used.

3.2. Gravimetric Method for Quantitative Determination

This method provides accurate quantitative solubility data.

Methodology:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

-

Allow the solution to stand at the same constant temperature to let any undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, heated or equilibrated syringe to avoid precipitation upon cooling.

-

Transfer the supernatant to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven or a gentle stream of nitrogen) until a constant weight of the dissolved solute is obtained.

-

Calculate the solubility in terms of mass per volume (e.g., g/100 mL) or moles per liter (mol/L).

3.3. Instrumental Methods for High-Throughput or Precise Measurements

For more advanced and precise measurements, instrumental techniques can be employed.

-

Laser Monitoring Technique: This method involves monitoring the disappearance of solid particles in a solution as the temperature is changed or as more solvent is added. It is particularly useful for determining solubility at different temperatures.

-

Chromatographic Analysis (e.g., HPLC, GC): A saturated solution is prepared and filtered. The concentration of the solute in the filtrate is then determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable solvent for a given application based on required solubility and other experimental constraints.

Caption: Logical workflow for solvent selection.

Conclusion

Spectroscopic data of Neopentyl glycol diacetate (NMR, FTIR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Neopentyl glycol diacetate (CAS No. 13431-57-7), a compound of interest in various chemical and pharmaceutical applications. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, supplemented with established experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Table 3: FTIR Spectral Data

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available in search results |

Table 4: Mass Spectrometry Data

| m/z | Significance |

| 43 | Top Peak, likely [CH₃CO]⁺[1] |

| 56 | 2nd Highest Peak[1] |

| 70 | 3rd Highest Peak[1] |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired using a standard NMR spectrometer.

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded at a specific frequency (e.g., 400 MHz). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired at a corresponding frequency (e.g., 100 MHz) with proton decoupling to simplify the spectrum to single peaks for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are used to ensure accurate integration if quantitative analysis is required. Chemical shifts are reported in ppm relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is obtained using an FTIR spectrometer.

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained by placing a thin film of the neat liquid between two potassium bromide (KBr) plates.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectral data is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent is injected into the gas chromatograph.

-

Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to ramp up to ensure good separation of the analyte from any impurities.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Navigating the Commercial Landscape of Neopentyl Glycol Diacetate: A Technical Guide to Purity and Sourcing

For researchers, scientists, and professionals in drug development, the procurement of high-purity chemical reagents is a critical determinant of experimental success and product quality. Neopentyl glycol diacetate (CAS No. 13431-57-7), a key intermediate in various synthetic pathways, is no exception. This in-depth technical guide provides a comprehensive overview of the commercial sources, available purity grades, and analytical methodologies for this important compound.

Commercial Availability and Major Suppliers

This compound is available from a range of chemical suppliers, catering to different scales of research and production. While a comprehensive list is extensive, key suppliers for research and development quantities include well-established companies such as Benchchem, Sigma-Aldrich, Fisher Scientific, and TCI. For larger, industrial quantities, direct inquiries with chemical manufacturers and distributors are often necessary.

Understanding Purity Grades and Specifications

The purity of this compound is a crucial parameter, as impurities can lead to undesirable side reactions and affect the integrity of the final product. While specific "grades" are not always explicitly advertised with standardized nomenclature across all suppliers, the purity is typically determined by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Based on available data from research and supplier documentation for related products, the following purity levels can be expected:

| Purity Level | Typical Specification | Analytical Method | Potential Applications |

| Technical Grade | ≥95% | GC | Industrial applications where high purity is not critical. |

| Standard Purity | ≥98% | GC, GC-MS | General laboratory synthesis and research. |

| High Purity | ≥99.5% | GC, GC-MS | Pharmaceutical and other sensitive applications requiring minimal impurities. |

| Ultra-High Purity | ≥99.7% | GC, GC-MS | Demanding applications such as reference standards and specialized polymer synthesis.[1] |

Table 1: Typical Purity Grades and Specifications for this compound.

It is imperative for researchers to request a Certificate of Analysis (CoA) from the supplier for each batch. The CoA provides lot-specific data on purity and the levels of identified impurities.

Common Impurities

The primary route to synthesizing this compound is the esterification of neopentyl glycol with acetic acid.[2][3] Consequently, the most common impurities are residual starting materials and byproducts of this reaction.

-

Neopentyl Glycol: Unreacted precursor.

-

Acetic Acid: Unreacted reagent.

-

Neopentyl Glycol Monoacetate: A partially esterified byproduct.

-

Water: A byproduct of the esterification reaction.

-

Catalyst Residues: If a catalyst is used in the synthesis.

Experimental Protocol: Purity Determination by Gas Chromatography

The following is a generalized experimental protocol for the determination of this compound purity by Gas Chromatography with a Flame Ionization Detector (GC-FID). This protocol is based on established analytical principles for similar compounds and should be optimized and validated for specific laboratory conditions and instrumentation.

Objective: To determine the purity of a this compound sample and identify the presence of common impurities.

Materials and Equipment:

-

Gas Chromatograph with FID (GC-FID)

-

Capillary GC column suitable for ester analysis (e.g., DB-5, HP-5, or equivalent)

-

Helium or Nitrogen (carrier gas)

-

Hydrogen and Air (for FID)

-

This compound sample

-

High-purity solvent for sample dilution (e.g., Dichloromethane or Ethyl Acetate)

-

Volumetric flasks and pipettes

-

Autosampler vials with septa

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of a certified this compound reference standard at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

Prepare a series of calibration standards by diluting the stock solution to various concentrations (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL).

-

If available, prepare standard solutions of potential impurities (neopentyl glycol, neopentyl glycol monoacetate) for identification by retention time.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample and dissolve it in the chosen solvent to a final concentration within the calibration range (e.g., 1 mg/mL).

-

-

GC Instrument Parameters (Example):

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

Detector Temperature (FID): 280 °C

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve.

-

Inject the prepared sample solution.

-

Inject a solvent blank to ensure no interference from the solvent.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the reference standard.

-

Identify any impurity peaks by comparing their retention times to the impurity standards, if run.

-

Calculate the area of each peak.

-

Determine the concentration of this compound in the sample using the calibration curve.

-

Calculate the purity of the sample as a percentage of the total peak area (Area % method) or by using the calibration curve for a more accurate quantification.

-

Logical Workflow for Sourcing and Quality Control

The process of sourcing and ensuring the quality of this compound for research and development can be visualized as a logical workflow.

Figure 1: Logical workflow for sourcing and quality control of this compound.

Signaling Pathway for Purity Verification

The decision-making process for verifying the purity of a procured batch of this compound can be represented as a signaling pathway.

Figure 2: Signaling pathway for the verification of this compound purity.

By following a systematic approach to sourcing, implementing rigorous in-house quality control, and understanding the potential impurities, researchers can ensure the reliability of their starting materials, leading to more consistent and reproducible scientific outcomes.

References

An In-depth Technical Guide to the Health and Safety Considerations for Handling Neopentyl Glycol Diacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of Neopentyl glycol diacetate (NPGDA), a versatile ester utilized in various industrial and research applications.[1][2] Adherence to the safety protocols outlined herein is crucial to mitigate potential risks and ensure a safe working environment.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound[3] |

| Synonyms | (3-acetyloxy-2,2-dimethylpropyl) acetate[3] |

| CAS Number | 13431-57-7[3] |

| Molecular Formula | C₉H₁₆O₄[3] |

| Molecular Weight | 188.22 g/mol [3] |

Hazard Identification and Classification

This compound is considered a hazardous substance.[4] The primary hazards are associated with skin and eye contact, with the potential for sensitization.[4][5]

GHS Classification:

-

Acute Toxicity, Dermal: Category 3[5]

-

Skin Irritation: Category 2[5]

-

Eye Irritation: Category 2[5]

-

Skin Sensitization: Category 1[5]

GHS Label Elements:

-

Pictogram(s):

-

Skull and crossbones

-

Exclamation mark

-

-

Signal Word: Danger[5]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P264: Wash skin thoroughly after handling.[5]

-

P272: Contaminated work clothing should not be allowed out of the workplace.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P316: Get emergency medical help immediately.[5]

-

P321: Specific treatment (see supplemental first aid instruction on this label).[5]

-

P332 + P317: If skin irritation occurs: Get medical help.[5]

-

P361 + P364: Take off immediately all contaminated clothing and wash it before reuse.[5]

-

P405: Store locked up.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.[6]

-

Toxicological and Physical Properties

The following tables summarize key quantitative data regarding the toxicological and physical properties of this compound and its precursor, Neopentyl glycol. Data for analogous compounds are included where specific data for the diacetate is limited.

Table 1: Toxicological Data

| Parameter | Value | Species | Reference |

| Neopentyl Glycol Oral LD50 | ≥ 6400 mg/kg | Rat | [7] |

| Neopentyl Glycol Oral LD50 | 3200-6400 mg/kg | Mouse | [7] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Colorless and odorless liquid | [1][2] |

| Boiling Point | 96°C at 0.13 kPa | [8] |

| Melting Point | 6°C | [8] |

| Flash Point | 115°C (closed cup) | [8] |

| Relative Density (water=1) | 1.0 | [8] |

| Vapor Pressure | 4 Pa at 20°C | [8] |

| Solubility in Water | Poor | [8] |

First-Aid Measures

Immediate medical attention is recommended in case of significant exposure.[5]

-

Inhalation: Move the person to fresh air and ensure they are resting. Seek medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the affected skin with water and then wash with soap and water.[5] Seek medical attention, especially if irritation or an allergic reaction occurs.[5]

-

Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[4] Remove contact lenses if it is easy to do so.[5] Continue rinsing and seek immediate medical attention.[5]

-

Ingestion: Rinse the mouth with water.[5] Give one or two glasses of water to drink.[5] Do NOT induce vomiting.[4] Seek medical attention.[5]

Fire and Explosion Hazard Data

This compound is a combustible liquid.[4]

-

Suitable Extinguishing Media: Use water spray, powder, alcohol-resistant foam, or carbon dioxide.[5]

-

Specific Hazards: The substance is combustible.[5] Heating may cause expansion or decomposition, leading to the violent rupture of containers.[4] Combustion may produce toxic fumes of carbon monoxide (CO) and carbon dioxide (CO2).[4]

-

Fire-Fighting Procedures: Firefighters should wear full body protective clothing and a self-contained breathing apparatus (SCBA).[4] Use water spray to cool fire-exposed containers.[4] Fight the fire from a safe distance.[4]

Accidental Release Measures

-

Minor Spills:

-

Major Spills:

Handling and Storage

-

Handling:

-

Storage:

Exposure Controls and Personal Protection

-

Engineering Controls: Ensure adequate ventilation, such as local exhaust ventilation, to minimize exposure to vapors.[1][9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][8]

-

Skin Protection: Wear protective gloves (e.g., nitrile) and protective clothing to prevent skin contact.[5][10]

-

Respiratory Protection: If working in an area with poor ventilation or where vapors are generated, use a suitable respirator.[5]

-

Experimental Protocols

The safety data sheets and available literature summarize the results of toxicological studies but do not provide detailed experimental protocols. The methodologies for these studies typically follow standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). For example:

-

Acute Oral Toxicity: Generally follows OECD Test Guideline 420, 423, or 425. A single dose of the substance is administered to fasted animals (usually rats), and the animals are observed for signs of toxicity and mortality over a period of time (typically 14 days).

-

Skin Irritation: Follows OECD Test Guideline 404. The substance is applied to the shaved skin of an animal (usually a rabbit) under a patch for a specified period. The skin is then observed for signs of erythema (redness) and edema (swelling).

-

Eye Irritation: Follows OECD Test Guideline 405. A small amount of the substance is instilled into the eye of an animal (usually a rabbit), and the eye is observed for signs of irritation, such as redness, swelling, and corneal opacity.

Note: For detailed, specific experimental protocols, it is recommended to consult the direct testing reports or relevant regulatory agency guidelines.

Visualizations

The following diagrams illustrate key safety workflows and concepts relevant to handling this compound.

References

- 1. jiuanchemical.com [jiuanchemical.com]

- 2. jiuanchemical.com [jiuanchemical.com]

- 3. This compound | C9H16O4 | CID 83442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. echemi.com [echemi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. chemicalsafety.ilo.org [chemicalsafety.ilo.org]

- 9. moellerchemie.com [moellerchemie.com]

- 10. This compound | 13431-57-7 | Benchchem [benchchem.com]

An In-depth Technical Guide on the Environmental Fate and Biodegradability of Neopentyl Glycol Diacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and biodegradability of Neopentyl Glycol Diacetate (NPGDA). The information is compiled from publicly available data, including regulatory submissions and scientific literature, to support environmental risk assessments and sustainable chemical development.

Physicochemical Properties

Understanding the physicochemical properties of a substance is fundamental to predicting its distribution and behavior in the environment. The following table summarizes key properties of this compound.

| Property | Value | Reference |

| CAS Number | 13431-57-7 | [1] |

| Molecular Formula | C₉H₁₆O₄ | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | 1.2 | [1] |

Environmental Fate

The environmental fate of this compound is governed by a combination of abiotic and biotic degradation processes. As a registered substance under REACH, its environmental properties have been subject to standardized testing.[1][2]

Abiotic Degradation

Hydrolysis:

As an ester, this compound has the potential to undergo hydrolysis, breaking down into neopentyl glycol and acetic acid. A hydrolysis study conducted according to OECD Guideline 111 is available within the ECHA REACH registration dossier for this substance.[2] While the specific half-life values at different pH levels are part of the detailed dossier, the existence of this study confirms that data on its stability in water is a component of its regulatory evaluation.

Photodegradation:

Currently, there is a lack of specific experimental data on the direct photodegradation of this compound in the atmosphere or in aqueous environments.

Biotic Degradation

The biodegradability of a chemical is a critical factor in determining its persistence in the environment. Standardized tests, such as those outlined by the OECD, are used to assess the extent and rate of microbial degradation.

Ready Biodegradability:

Information regarding the ready biodegradability of this compound under OECD 301 guidelines is a key component of its environmental assessment within its REACH registration. While the specific results are contained within the full registration dossier, it is important to note that its precursor, neopentyl glycol, is classified as "not readily biodegradable".[3] This suggests that the diacetate may also exhibit some resistance to rapid and complete mineralization in standard ready biodegradability tests.

Inherent Biodegradability:

For substances that do not meet the criteria for ready biodegradability, tests for inherent biodegradability (such as the OECD 302 series) are often conducted. These tests use a higher concentration of microorganisms and a longer incubation period to assess the ultimate potential for a substance to be biodegraded. The results of such studies for this compound would be found in its comprehensive ECHA registration data.

Ecotoxicity

The potential impact of this compound on aquatic organisms is another crucial aspect of its environmental risk profile.

Acute Fish Toxicity:

A 96-hour acute toxicity study on the rare minnow (Gobiocypris rarus), following the OECD 203 guideline, has been conducted. The reported LC50 (the concentration lethal to 50% of the test organisms) was determined to be 40.4 mg/L, based on measured concentrations.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are based on the internationally recognized OECD guidelines.

Hydrolysis as a Function of pH (Based on OECD Guideline 111)

This test is designed to determine the rate of abiotic hydrolysis of a chemical at different pH values (typically 4, 7, and 9) and temperatures.

Methodology:

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

-

Test Substance Application: A solution of this compound in a suitable solvent is added to the buffer solutions to achieve a known initial concentration.

-

Incubation: The test solutions are incubated in the dark at a constant temperature.

-

Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent substance and, if possible, its hydrolysis products (neopentyl glycol and acetic acid).

-

Data Analysis: The rate constants and half-lives of hydrolysis are calculated for each pH.

Acute Fish Toxicity (Based on OECD Guideline 203)

This study evaluates the acute lethal toxicity of a substance to fish over a 96-hour period.

Methodology:

-

Test Species: A suitable fish species, such as the rare minnow, is selected.

-

Test Conditions: Fish are exposed to a range of concentrations of this compound in a semi-static or flow-through system for 96 hours.

-

Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 value and its confidence limits are calculated at the end of the exposure period.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the logical flow of environmental fate assessment and a potential biodegradation pathway for this compound.

Caption: Logical workflow for the environmental fate assessment of this compound.

Caption: Postulated microbial degradation pathway of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyesters from Neopentyl Glycol Diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl glycol (NPG) is a branched diol that imparts excellent thermal stability, weather resistance, and hydrolytic stability to polyesters due to the steric hindrance provided by the gem-dimethyl group. While traditionally synthesized from neopentyl glycol and dicarboxylic acids via esterification, the use of neopentyl glycol diacetate (NPGDA) as a monomer offers an alternative transesterification route. This pathway can be advantageous in certain process conditions, as the byproduct, acetic acid, can be easier to remove than water in some reactor setups. These polyesters are versatile materials with applications in coatings, adhesives, and resins.[1][2] Their biocompatibility and biodegradability also make them attractive candidates for investigation in drug delivery and biomedical applications.

This document provides detailed application notes and experimental protocols for the synthesis of polyesters using this compound as a key monomer.

Data Presentation

The following table summarizes typical experimental parameters and resulting polymer properties for the synthesis of polyesters based on neopentyl glycol and various dicarboxylic acids. While the diol is NPG, these values provide a relevant baseline for syntheses starting with NPGDA.

| Diol Monomer | Diacid Monomer | Molar Ratio (Diol:Diacid) | Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Polymer Properties | Reference |

| Neopentyl Glycol | Adipic Acid | 1.2:1 | Ti(iPrO)₄ | 40 µg | 170 - 235 | 4.5 | Amorphous, Tg = -45°C, Td,5% = 324°C | [3] |

| Neopentyl Glycol | Adipic Acid | 1.09:1 | SnCl₂ | 2 g (for 93.48 kg monomers) | up to 200 | 25 | Hydroxyl Number = 224, η (25°C) = 2,700 mPa·s | [4] |

| Neopentyl Glycol | Adipic Acid | 1.05:1 | SnCl₂ | 200 mg (for 8.655 kg monomers) | up to 200 | 30 | Hydroxyl Number = 112, η (25°C) = 6,900 mPa·s | [5] |

| Neopentyl Glycol | Itaconic Acid & Succinic Acid | 2.1:2 (total diacids) | Zinc Acetate | 25 wt% of acids | 110 - 190 | Until Acid Value ~50 | Viscosity dependent on co-diol | [6] |

| Neopentyl Glycol | Terephthalic Acid & Isophthalic Acid | - | Organotitanium | - | 230 - 330 | 0.5 - 10 (vacuum step) | Tg up to 85°C, Mn = 500-15000 | [7] |

| Neopentyl Glycol | Oleic Acid | 1:2 | H₂SO₄ | 2% w/w of fatty acid | 130 | 4 | Viscosity Index = 227, Flash Point = 200°C | [8] |

Experimental Protocols

General Protocol for Melt Polycondensation of this compound and a Dicarboxylic Acid

This protocol describes a general procedure for the synthesis of a polyester from this compound and a generic dicarboxylic acid (e.g., adipic acid, succinic acid, or terephthalic acid) via a two-stage melt polycondensation (transesterification).

Materials:

-

This compound (NPGDA)

-

Dicarboxylic acid (e.g., adipic acid)

-

Transesterification catalyst (e.g., tin(II) chloride dihydrate, zinc acetate, or titanium(IV) isopropoxide)

-

Nitrogen gas (high purity)

-

Solvents for purification (e.g., chloroform or dichloromethane, and methanol)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer with a high-torque motor and a suitable stirring rod and paddle

-

Distillation head with a condenser and a collection flask

-

Thermometer or thermocouple to monitor the reaction temperature

-

Nitrogen inlet and outlet

-

Heating mantle with a temperature controller

-

Vacuum pump with a cold trap

Procedure:

Stage 1: Transesterification under Nitrogen

-

Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry. The reactor should be equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a condenser and a collection flask.

-

Charging the Reactor: Charge the three-neck flask with this compound and the chosen dicarboxylic acid in a desired molar ratio (a slight excess of NPGDA, e.g., 1.05:1 to 1.2:1, is often used to compensate for any potential sublimation or loss).

-

Catalyst Addition: Add the transesterification catalyst. The amount will depend on the chosen catalyst, typically ranging from 0.05 to 0.5 mol% relative to the dicarboxylic acid.

-

Inert Atmosphere: Purge the reactor with dry nitrogen gas for 15-30 minutes to remove any air and moisture. Maintain a gentle nitrogen flow throughout this stage of the reaction.

-

Heating and Reaction: Begin stirring the reaction mixture and gradually heat it to a temperature of 170-190°C.[3] As the reactants melt and the reaction proceeds, acetic acid will be generated and distill off.

-

Temperature Increase: Over a period of 2-3 hours, slowly increase the temperature to 200-220°C to maintain a steady rate of acetic acid distillation.[5] Continue this stage until approximately 80-90% of the theoretical amount of acetic acid has been collected.

Stage 2: Polycondensation under Vacuum

-

Applying Vacuum: Gradually apply a vacuum to the system, reducing the pressure to below 1 mbar. This step is crucial for removing the remaining acetic acid and driving the polymerization reaction to completion to achieve a high molecular weight polyester.

-

Temperature and Stirring: The temperature may be further increased to 220-240°C during the vacuum stage.[3] The viscosity of the reaction mixture will increase significantly; ensure the mechanical stirrer has sufficient torque to maintain agitation.

-

Monitoring the Reaction: Continue the reaction under vacuum for another 2-4 hours. The reaction is typically considered complete when the evolution of acetic acid ceases and the desired melt viscosity is achieved (as observed by the power consumption of the stirrer).

-

Cooling and Isolation: Discontinue heating and turn off the vacuum, backfilling the reactor with nitrogen. Once the reactor has cooled to a safe temperature, the polyester can be removed. The resulting polymer is typically a solid at room temperature.

Purification (Optional):

-

Dissolve the crude polyester in a suitable solvent like chloroform or dichloromethane.

-

Precipitate the polymer by slowly adding the solution to a non-solvent such as cold methanol, with vigorous stirring.

-

Collect the precipitated polyester by filtration.

-

Dry the purified polyester in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Visualizations

Caption: General workflow for the synthesis of polyesters.

Caption: Chemical structure of the polyester repeating unit.

References

- 1. jiuanchemical.com [jiuanchemical.com]

- 2. jiuanchemical.com [jiuanchemical.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. US4338431A - Process for the preparation of neopentyl glycol polyesters and co-polyesters - Google Patents [patents.google.com]

- 5. EP0015431B1 - Process for the preparation of neopentyl glycol polyesters and copolyesters - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. WO2004069896A1 - Process for producing neopentyl-glycol based polyesters - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Neopentyl Glycol Diacetate as a Plasticizer for Biodegradable Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Neopentyl Glycol Diacetate (NPGDA) as a plasticizer for biodegradable polymers such as Polylactic Acid (PLA), Polyhydroxyalkanoates (PHAs), and Poly(butylene succinate) (PBS). The following sections detail the rationale for its use, expected effects on polymer properties, and detailed protocols for evaluation.

Introduction to this compound (NPGDA) as a Plasticizer

This compound (C9H16O4) is a non-phthalate ester with a compact and stable molecular structure.[1][2] Its low volatility and good compatibility with various resins make it a promising candidate as a plasticizer for biodegradable polymers.[2] In the context of drug development and medical applications, the demand for safe, biocompatible, and biodegradable materials is paramount. Plasticizers are essential additives used to improve the flexibility, processability, and durability of polymers, which are often inherently brittle.[3] NPGDA presents a potentially safer alternative to traditional phthalate plasticizers and may enhance the physical properties of biodegradable polymers for applications such as controlled-release drug delivery systems, medical implants, and tissue engineering scaffolds. While comprehensive studies on NPGDA as a plasticizer for biodegradable polymers are limited, research on structurally similar compounds, such as neopentyl glycol derivatives, suggests its potential to effectively plasticize these materials.[4][5] The parent compound, neopentyl glycol, is generally considered to have low toxicity, and some of its derivatives have been described as biocompatible.[4]

Potential Effects of NPGDA on Biodegradable Polymer Properties

The incorporation of NPGDA into biodegradable polymers is expected to modify their thermal and mechanical properties. The extent of these changes will likely be dependent on the concentration of the plasticizer.

Thermal Properties

The addition of a plasticizer typically lowers the glass transition temperature (Tg) of a polymer, transitioning it from a rigid, glassy state to a more flexible, rubbery state at lower temperatures.[3][6] This is due to the plasticizer molecules inserting themselves between the polymer chains, increasing the free volume and chain mobility. A significant decrease in Tg is a primary indicator of effective plasticization.[6]

Mechanical Properties

Effective plasticization is characterized by a decrease in tensile strength and Young's modulus, and a significant increase in the elongation at break.[3] This indicates a transition from a rigid and brittle material to a more flexible and ductile one.

Table 1: Illustrative Quantitative Data on the Effect of NPGDA on the Properties of PLA

| Property | Neat PLA | PLA + 10% NPGDA (Predicted) | PLA + 20% NPGDA (Predicted) |

| Glass Transition Temperature (Tg) | ~60°C | ~45°C | ~30°C |

| Tensile Strength | ~60 MPa | ~45 MPa | ~30 MPa |

| Elongation at Break | ~5% | ~150% | ~300% |

Note: The data in this table is illustrative and based on typical effects of plasticizers on PLA. Experimental verification is required.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of NPGDA as a plasticizer for biodegradable polymers.

Preparation of Plasticized Polymer Films

Objective: To prepare homogenous films of biodegradable polymers with varying concentrations of NPGDA.

Materials:

-

Biodegradable polymer (e.g., PLA, PHA, or PBS) pellets/powder, dried at 60-80°C for at least 4 hours.

-

This compound (NPGDA).

-

Twin-screw extruder.

-

Compression molder or film casting equipment.

Protocol:

-

Pre-mix the dried polymer pellets/powder with the desired weight percentage of NPGDA (e.g., 5%, 10%, 15%, 20% w/w) in a sealed container until the plasticizer is evenly coated on the polymer.

-

Feed the mixture into a twin-screw extruder. A typical temperature profile for PLA would be in the range of 140-180°C from the feeding zone to the die.[5]

-

Extrude the molten blend as a strand and pelletize, or directly cast it into a film.

-

For compression molding, place the pelletized blend between two heated plates of a compression molder at a temperature above the polymer's melting point (e.g., 190°C for PLA) and press to the desired film thickness.[6]

-

Allow the films to cool to room temperature under controlled conditions.

-

Store the prepared films in a desiccator prior to characterization.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of NPGDA on the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the biodegradable polymer.

Protocol:

-

Calibrate the DSC instrument using an indium standard.

-

Seal a small sample of the plasticized film (5-10 mg) in an aluminum DSC pan.

-

Use an empty, sealed aluminum pan as a reference.

-

Perform a heat-cool-heat cycle to erase the thermal history of the sample.

-

First Heating Scan: Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C for PLA) at a heating rate of 10°C/min.

-

Cooling Scan: Cool the sample to a low temperature (e.g., -20°C) at a controlled rate (e.g., 10°C/min).

-

Second Heating Scan: Heat the sample again to above its melting point at 10°C/min.

-

-

Determine the Tg from the inflection point of the baseline shift in the second heating scan.[6]

-

Determine the Tm from the peak of the melting endotherm.

Mechanical Testing: Tensile Analysis

Objective: To evaluate the effect of NPGDA on the tensile strength, Young's modulus, and elongation at break of the biodegradable polymer.

Protocol:

-

Cut dumbbell-shaped specimens from the prepared films according to a standard test method (e.g., ASTM D638).

-

Measure the thickness and width of the gauge section of each specimen.

-

Mount the specimen in the grips of a universal testing machine.

-

Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

-

Record the load and displacement data.

-

Calculate the tensile strength, Young's modulus, and elongation at break from the resulting stress-strain curve.[3]

Migration Study

Objective: To assess the potential for NPGDA to migrate out of the polymer matrix, which is crucial for applications in drug delivery and food contact materials.

Protocol:

-

Cut a known dimension (e.g., 5 cm x 5 cm) of the plasticized film and record its initial weight (W_initial).

-

Immerse the film in a food simulant (e.g., ethanol/water mixture for fatty foods, or distilled water for aqueous environments) in a sealed container.

-

Incubate at a specified temperature (e.g., 40°C) for a set period (e.g., 10 days), with periodic gentle agitation.

-

After the incubation period, remove the film, gently wipe the surface to remove excess liquid, and dry it in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved (W_final).

-

The weight loss due to plasticizer migration can be calculated as: Migration (%) = [(W_initial - W_final) / W_initial] * 100

-

Further analysis of the food simulant using techniques like gas chromatography-mass spectrometry (GC-MS) can be performed to quantify the amount of migrated NPGDA.

Biocompatibility and Safety Considerations

For applications in drug development and medical devices, a thorough evaluation of the biocompatibility of the final plasticized material is essential.

Recommended Biocompatibility Tests (based on ISO 10993 standards):

-

Cytotoxicity (ISO 10993-5): In vitro testing to assess the toxicity of the material to cells.

-

Sensitization (ISO 10993-10): To evaluate the potential for the material to cause an allergic reaction.

-

Irritation or Intracutaneous Reactivity (ISO 10993-10): To assess the potential for skin irritation.

-

Systemic Toxicity (ISO 10993-11): To evaluate potential toxic effects on the whole body.

-

Hemocompatibility (ISO 10993-4): For devices that will be in contact with blood.

Visualizations

Caption: Workflow for evaluating NPGDA as a plasticizer.

References

Application Notes and Protocols: Utilizing Neopentyl Glycol Diacetate in the Synthesis of Polyurethane Elastomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of neopentyl glycol diacetate as a chain extender in the synthesis of polyurethane elastomers. While direct experimental data on the use of this compound is limited in publicly available literature, this document outlines a generalized experimental protocol based on established polyurethane synthesis methods. The provided protocols and data tables are intended to serve as a foundational guide for researchers to design and evaluate their own experiments.

Introduction

Polyurethane elastomers are a versatile class of polymers known for their excellent mechanical properties, including high tensile strength, tear resistance, and elasticity. These properties are tunable by carefully selecting the constituent monomers: a polyol (soft segment), a diisocyanate, and a chain extender (hard segment). Neopentyl glycol (NPG) is a common diol used in polyester synthesis for polyurethanes, imparting enhanced thermal stability, flexibility, and chemical resistance.[1] this compound, an ester derivative of NPG, presents an interesting candidate for modifying polyurethane properties, potentially acting as a chain extender to influence the final polymer characteristics.

This document provides a detailed protocol for the synthesis of polyurethane elastomers, with a focus on the incorporation of this compound. It also includes templates for data collection and visualization tools to aid in the systematic study of these materials.

Experimental Protocols

A common and effective method for synthesizing polyurethane elastomers is the two-step prepolymer method. This approach allows for better control over the polymer architecture and molecular weight.

Materials and Equipment

-

Polyol: Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )

-

Diisocyanate: 4,4’-Methylene diphenyl diisocyanate (MDI)

-

Chain Extender: this compound (NPGDA)

-

Catalyst: Dibutyltin dilaurate (DBTDL)

-

Solvent: N,N-Dimethylformamide (DMF, anhydrous)

-

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Nitrogen inlet

-

Condenser

-

Vacuum oven

-

Polytetrafluoroethylene (PTFE) mold

-

Synthesis of NCO-Terminated Prepolymer (Step 1)

-

Dry the polyol (PTMEG) under vacuum at 80°C for at least 4 hours to remove any residual moisture.

-

Set up the reaction apparatus in a fume hood, ensuring all glassware is dry.

-

Charge the three-neck flask with the dried PTMEG.

-

Under a nitrogen atmosphere, heat the PTMEG to 60°C with mechanical stirring.

-

Slowly add the diisocyanate (MDI) to the flask. The molar ratio of NCO to OH groups should be controlled, typically around 2:1, to ensure the formation of an NCO-terminated prepolymer.

-

Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants).

-

Increase the reaction temperature to 80°C and maintain for 2-3 hours. The viscosity of the mixture will increase as the reaction progresses.

-

Monitor the reaction progress by determining the NCO content via standard titration methods (e.g., dibutylamine back-titration). The reaction is complete when the experimental NCO content matches the theoretical value.

Chain Extension with this compound (Step 2)

-

Dissolve the NCO-terminated prepolymer in anhydrous DMF to achieve a desired concentration (e.g., 30-40 wt%).

-

In a separate container, prepare a solution of this compound in anhydrous DMF.

-

Slowly add the this compound solution to the stirred prepolymer solution at 80°C. The stoichiometry of the chain extender to the remaining NCO groups in the prepolymer is a critical parameter to control the final molecular weight and properties of the elastomer. A slight excess of NCO groups (e.g., NCO:OH ratio of 1.05:1) is often used.

-

Continue the reaction at 80°C for an additional 2-4 hours until the viscosity significantly increases, indicating polymer formation.

Film Casting and Curing

-

Degas the final polyurethane solution under vacuum to remove any entrapped air bubbles.

-

Pour the viscous solution into a PTFE mold.

-

Place the mold in a vacuum oven and cure at 60°C for 24 hours, followed by an increase to 80°C for another 12 hours to ensure complete solvent removal and reaction.

-

After curing, allow the mold to cool to room temperature before demolding the polyurethane elastomer film.

-

Post-cure the film at room temperature for at least 7 days before characterization to allow for the development of stable physical crosslinks.

Data Presentation

Systematic evaluation of the synthesized polyurethane elastomers is crucial. The following tables provide a structured format for presenting the quantitative data obtained from material characterization.

Table 1: Formulation of Polyurethane Elastomers

| Sample ID | Polyol (g) | MDI (g) | NCO:OH (Prepolymer) | Chain Extender | Chain Extender (g) | NCO:OH (Final) |

| PU-NPGDA-1 | This compound | |||||

| PU-NPGDA-2 | This compound | |||||

| Control-NPG | Neopentyl Glycol | |||||

| Control-BDO | 1,4-Butanediol |

Table 2: Mechanical Properties of Polyurethane Elastomers